molecular formula C19H13NO6 B10757937 2-[(7-Hydroxy-naphthalen-1-YL)-oxalyl-amino]-benzoic acid

2-[(7-Hydroxy-naphthalen-1-YL)-oxalyl-amino]-benzoic acid

Cat. No.: B10757937
M. Wt: 351.3 g/mol
InChI Key: IGOULVZYQKJJKC-UHFFFAOYSA-N
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Description

2-[(7-HYDROXY-NAPHTHALEN-1-YL)-OXALYL-AMINO]-BENZOIC ACID is an organic compound with the molecular formula C19H13NO6. It belongs to the class of acylaminobenzoic acid derivatives, which are characterized by the presence of an acylated amino group attached to a benzoic acid moiety . This compound is known for its unique structural features, which include a naphthalene ring system and an oxalyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-HYDROXY-NAPHTHALEN-1-YL)-OXALYL-AMINO]-BENZOIC ACID typically involves the reaction of 7-hydroxy-1-naphthylamine with oxalyl chloride to form the oxalyl derivative, which is then reacted with 2-aminobenzoic acid under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(7-HYDROXY-NAPHTHALEN-1-YL)-OXALYL-AMINO]-BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The oxalyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[(7-HYDROXY-NAPHTHALEN-1-YL)-OXALYL-AMINO]-BENZOIC ACID has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(7-HYDROXY-NAPHTHALEN-1-YL)-OXALYL-AMINO]-BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit tyrosine-protein phosphatase non-receptor type 1, which plays a role in various cellular signaling pathways . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and modulating downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the combination of a naphthalene ring and an oxalyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C19H13NO6

Molecular Weight

351.3 g/mol

IUPAC Name

2-[(7-hydroxynaphthalen-1-yl)-oxaloamino]benzoic acid

InChI

InChI=1S/C19H13NO6/c21-12-9-8-11-4-3-7-16(14(11)10-12)20(17(22)19(25)26)15-6-2-1-5-13(15)18(23)24/h1-10,21H,(H,23,24)(H,25,26)

InChI Key

IGOULVZYQKJJKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N(C2=CC=CC3=C2C=C(C=C3)O)C(=O)C(=O)O

Origin of Product

United States

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